

Introduction to UV Absorber 328: A Guardian Against Photodegradation

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Compound of Interest

Compound Name: 2-Vinylbenzaldehyde

Cat. No.: B1595024

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UV Absorber 328 (UV-328) is a high-performance ultraviolet light absorber (UVA) renowned for its ability to impart exceptional light stability to plastics and other organic substrates.^{[5][6]} Its primary function is to protect materials from the damaging effects of ultraviolet radiation, which can lead to discoloration, loss of mechanical strength, and overall degradation.^[7] UV-328 is particularly effective in absorbing UV radiation in the 270-340 nm range, making it a vital additive in applications requiring long-term durability and aesthetic preservation, from industrial coatings to pharmaceutical packaging.^{[8][9]}

Core Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of UV-328 is fundamental to its effective application. These properties dictate its compatibility with various polymer matrices, its performance under different processing conditions, and its long-term stability.

Property	Value	Source(s)
CAS Number	25973-55-1	[10]
IUPAC Name	2-(2H-1,2,3-Benzotriazol-2-yl)-4,6-bis(2-methylbutan-2-yl)phenol	[11]
Synonyms	Tinuvin 328, Eversorb 74, Seesorb 704, Cyasorb UV 2337	[5][10]
Molecular Formula	C ₂₂ H ₂₉ N ₃ O	
Molecular Weight	351.49 g/mol	[10]
Appearance	Light yellowish powder or crystalline solid	[10]
Melting Point	80-83 °C	[10]
Solubility	Insoluble in water; soluble in various organic solvents	[9]
UV Absorption Range	270-400 nm	[10]
Absorption Maxima	306 nm and 347 nm (in chloroform)	

Synthesis of UV Absorber 328

The synthesis of UV-328, a hydroxyphenyl benzotriazole, is a multi-step process that is well-established in industrial chemistry. The general synthetic pathway involves three key stages: diazotization of an aromatic amine, azo coupling with a substituted phenol, and subsequent reductive cyclization to form the benzotriazole ring.

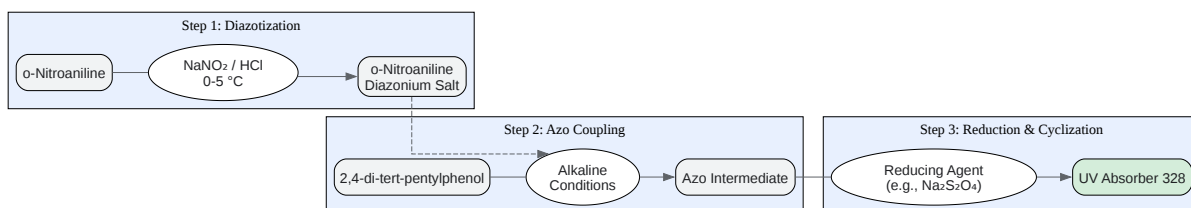
Synthetic Pathway

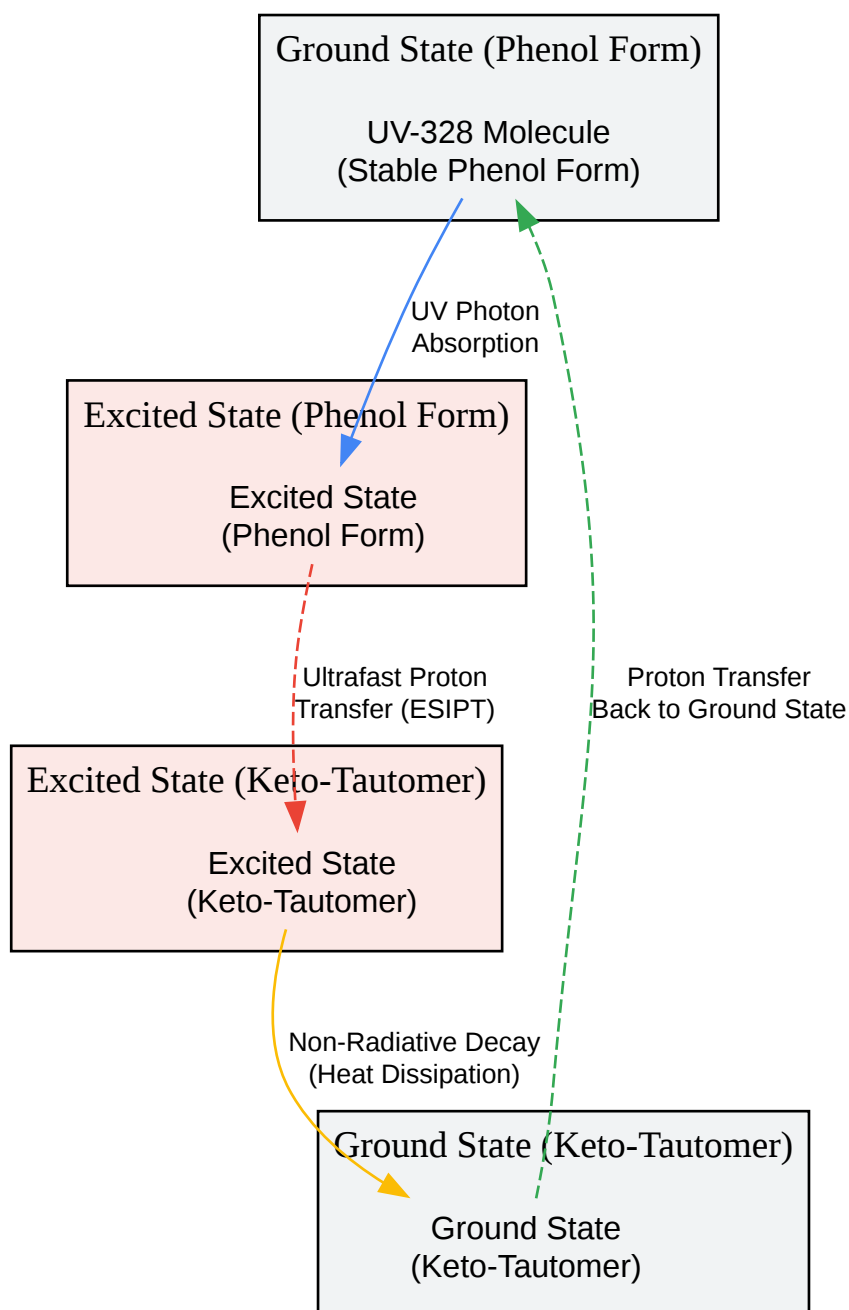
- **Diazotization of o-Nitroaniline:** The synthesis typically begins with the diazotization of o-nitroaniline. In this step, o-nitroaniline is treated with a source of nitrous acid (commonly generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low

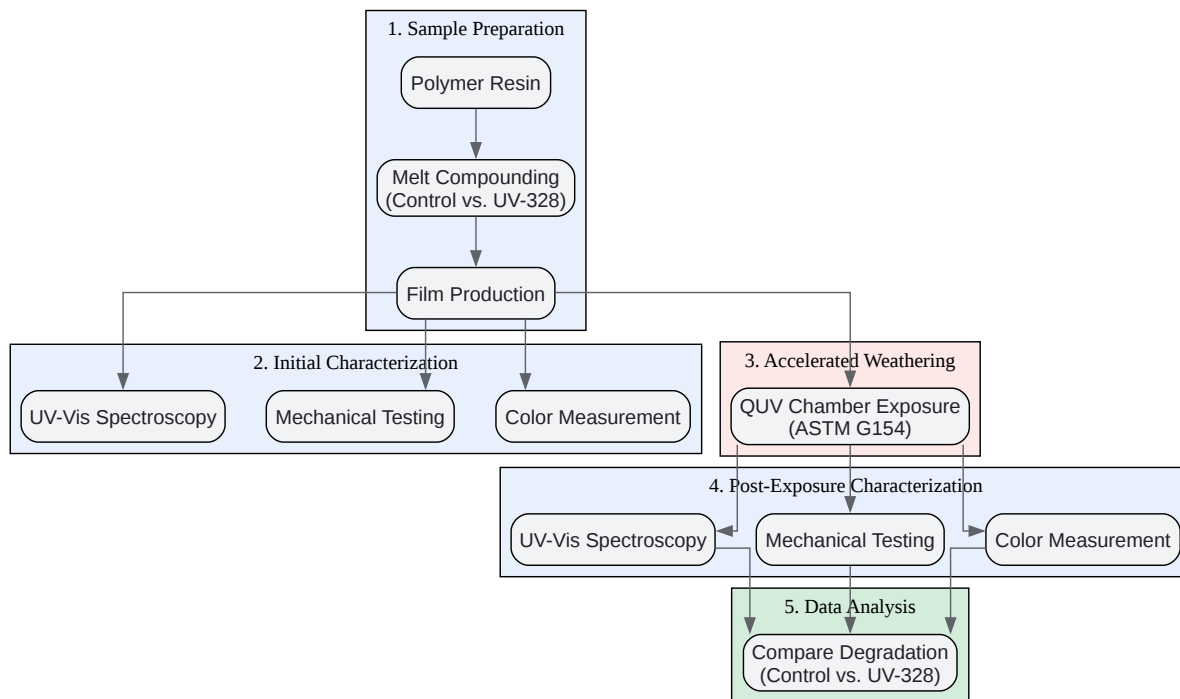
temperatures (0-5 °C) to form a diazonium salt. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

- **Azo Coupling:** The resulting diazonium salt is then reacted with 2,4-di-tert-pentylphenol in an azo coupling reaction. This reaction is typically carried out under alkaline conditions. The diazonium salt acts as an electrophile and attacks the electron-rich phenol ring, usually at the position para to the hydroxyl group, to form an azo compound, 2,4-bis(2-methylbutan-2-yl)-6-[(2-nitrophenyl)diazenyl]phenol.
- **Reduction and Cyclization:** The final step is the reduction of the nitro group of the azo intermediate and subsequent intramolecular cyclization to form the stable benzotriazole ring. This reduction can be achieved using various reducing agents, such as sodium dithionite or through catalytic hydrogenation. The reduction of the nitro group to an amino group is followed by a spontaneous cyclization with the azo linkage, eliminating a molecule of water and forming the final product, 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328).

Visualizing the Synthesis Workflow







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